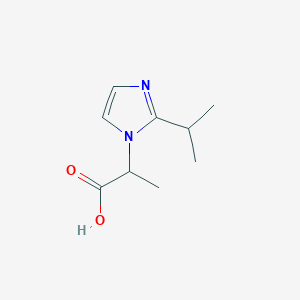![molecular formula C16H24ClNO3 B1319358 Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 136125-47-8](/img/structure/B1319358.png)
Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C₁₆H₂₄ClNO₃. It is known for its potential therapeutic effects and is used in various scientific research applications. The compound consists of an ethyl ester group, a benzoate moiety, and a piperidine ring, making it a versatile molecule in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:
Formation of the Benzoate Ester: The benzoic acid derivative is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Ether Formation: The ester is then reacted with 2-(4-piperidinyl)ethanol under basic conditions to form the ether linkage.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Esterification: Using large reactors for the esterification process.
Purification: Employing techniques such as distillation and crystallization to purify the intermediate and final products.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
- Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride
Comparison: Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride is unique due to the position of the piperidine ring, which can influence its binding affinity and specificity for certain molecular targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications.
Propiedades
IUPAC Name |
ethyl 4-(2-piperidin-4-ylethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)14-3-5-15(6-4-14)20-12-9-13-7-10-17-11-8-13;/h3-6,13,17H,2,7-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUBRHSUQBGSKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCC2CCNCC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)
![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)




![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)



